2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide
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Overview
Description
2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE is a complex organic compound that features a thiophene ring, an imidazolidinone core, and a phenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE typically involves multiple steps, including the formation of the thiophene ring, the imidazolidinone core, and the phenylacetamide moiety. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of advanced catalysts can enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazolidinone core can produce amines .
Scientific Research Applications
2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring and imidazolidinone core are key structural features that contribute to its biological activity. These moieties can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Imidazolidinone Derivatives: Compounds with imidazolidinone cores, such as certain pharmaceuticals, share similar structural features and biological properties.
Uniqueness
2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE is unique due to its specific combination of a thiophene ring, an imidazolidinone core, and a phenylacetamide moiety.
Properties
Molecular Formula |
C24H23N3O3S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H23N3O3S/c1-17-13-15-31-21(17)12-14-26-20(16-22(28)25-18-8-4-2-5-9-18)23(29)27(24(26)30)19-10-6-3-7-11-19/h2-11,13,15,20H,12,14,16H2,1H3,(H,25,28) |
InChI Key |
ROLJCBZOYJWOME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CCN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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